molecular formula C22H22F2N6O B12363759 Pde11A4-IN-1

Pde11A4-IN-1

Cat. No.: B12363759
M. Wt: 424.4 g/mol
InChI Key: YFJNYMCLZGUFEA-UHFFFAOYSA-N
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Description

Pde11A4-IN-1 is a selective inhibitor of the enzyme phosphodiesterase 11A4 (PDE11A4). Phosphodiesterase 11A4 is a dual-specific phosphodiesterase that breaks down both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This enzyme is primarily expressed in the hippocampal formation of the brain, where it plays a crucial role in regulating social memories and mood stabilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pde11A4-IN-1 involves a series of chemical reactions designed to produce a compound that selectively inhibits PDE11A4The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production. The process is optimized for cost-effectiveness and scalability while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Pde11A4-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Pde11A4-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Pde11A4-IN-1 exerts its effects by selectively inhibiting the activity of PDE11A4. This inhibition prevents the breakdown of cAMP and cGMP, leading to increased levels of these cyclic nucleotides. Elevated cAMP and cGMP levels enhance signaling pathways involved in memory formation, mood regulation, and synaptic plasticity. The molecular targets include the hippocampal neurons, where PDE11A4 is predominantly expressed .

Comparison with Similar Compounds

Uniqueness of Pde11A4-IN-1: this compound is unique due to its high selectivity and potency for PDE11A4 compared to other phosphodiesterase inhibitors. This selectivity minimizes off-target effects and enhances its therapeutic potential for disorders specifically related to PDE11A4 activity .

Properties

Molecular Formula

C22H22F2N6O

Molecular Weight

424.4 g/mol

IUPAC Name

3-(difluoromethyl)-N,N-diethyl-6-(2-methylpyrazol-3-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22F2N6O/c1-4-29(5-2)22(31)15-13-16(17-11-12-25-28(17)3)26-21-18(15)19(20(23)24)27-30(21)14-9-7-6-8-10-14/h6-13,20H,4-5H2,1-3H3

InChI Key

YFJNYMCLZGUFEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C(F)F)C4=CC=NN4C

Origin of Product

United States

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